N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide is a complex organic compound that integrates multiple functional groups. This compound holds significance in medicinal chemistry, particularly due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: Starting from suitable pyrimidine and pyrazole precursors, a condensation reaction forms the pyrazolo[3,4-d]pyrimidine core.
Ethylthio group introduction:
Morpholino group attachment: Reaction with morpholine to form the morpholino-substituted pyrazolo[3,4-d]pyrimidine.
Amide coupling: Coupling of the intermediate with 2-fluorobenzoyl chloride to form the final compound.
Industrial Production Methods
Industrial production might involve optimization of the above synthetic steps for scalability, focusing on reaction yield, purity, and cost-effectiveness. Automation and continuous flow reactions could be utilized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones under oxidative conditions.
Reduction: Reduction of the nitro groups (if present in derivatives) to amines using reducing agents like palladium on carbon.
Substitution: Nucleophilic aromatic substitution reactions on the fluoroaromatic ring.
Condensation: Formation of amide bonds through condensation reactions with carboxylic acids or acid chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Condensation: Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) for amide formation.
Major Products Formed from These Reactions
Sulfoxides or sulfones from oxidation.
Amines from reduction.
Substituted benzamides or derivatives from nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and a precursor for the development of novel compounds.
Biology: Potential inhibitor of specific enzymes or proteins, useful in studying biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antiviral activities.
Industry: Potential use as a specialty chemical in industrial applications requiring specific reactivity profiles.
Mechanism of Action
The exact mechanism of action can vary depending on its specific application. Generally, it is thought to act by:
Molecular Targets: Binding to and inhibiting specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways involving the target enzymes or receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide stands out due to the unique combination of its functional groups which may confer distinct biological and chemical properties.
List of Similar Compounds
N-(2-(6-methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide
N-(2-(6-(ethylthio)-4-pyrrolidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide
N-(2-(6-(ethylthio)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide
This comprehensive overview should cover what you need. If there's anything more you want to dive into, just let me know!
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-2-30-20-24-17(26-9-11-29-12-10-26)15-13-23-27(18(15)25-20)8-7-22-19(28)14-5-3-4-6-16(14)21/h3-6,13H,2,7-12H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALIHPNRYSLZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.